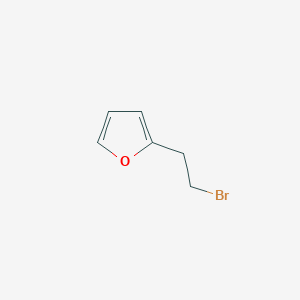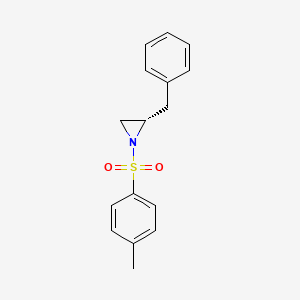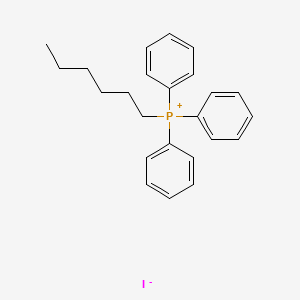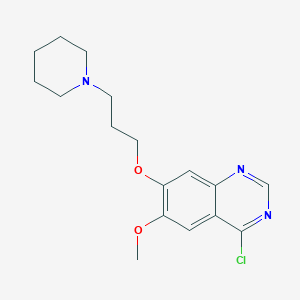
4-氯-6-甲氧基-7-(3-(哌啶-1-基)丙氧基)喹唑啉
描述
4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline is a chemical compound with the molecular formula C17H22ClN3O2 . It has a molecular weight of 335.83 . This compound is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline consists of 17 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure visualization is not provided in the search results.科学研究应用
合成和表征
- 已合成和表征了喹唑啉衍生物,包括类似于4-氯-6-甲氧基-7-(3-(哌啶-1-基)丙氧基)喹唑啉的化合物,展示了它们在各个科学领域的潜力。像Yan、Huang和Zhang(2013)的研究专注于这些化合物的合成和结构表征,这对于理解它们的化学性质和潜在应用是至关重要的(Yan, Huang, & Zhang, 2013)。
抗肿瘤活性
- 已评估喹唑啉衍生物的抗肿瘤活性。Li等人(2020)的研究探讨了新型喹唑啉衍生物的合成及其对各种癌细胞系的强效抗增殖活性,突显了这些化合物在癌症研究中的潜力(Li et al., 2020)。
- 同样,Gui-ping(2012)合成了4-(3′-氯苯胺基)-6-甲氧基喹唑啉衍生物,并发现其中一些化合物在体外具有抗肿瘤活性,进一步支持了这些化合物在癌症治疗研究中的作用(Gui-ping, 2012)。
分子对接和SAR研究
- 喹唑啉衍生物的结构活性关系(SAR)和分子对接研究对于理解它们在生物系统中的作用机制至关重要。例如,Xiao-Feng Wang等人(2014)对喹唑啉衍生物作为微管聚合抑制剂的SAR研究提供了对其治疗潜力的见解(Wang et al., 2014)。
相关化合物的合成
- 与4-氯-6-甲氧基-7-(3-(哌啶-1-基)丙氧基)喹唑啉密切相关的化合物的合成已成为研究课题,有助于开发新的治疗剂。吴立红和Cspc中齐(2014)等进行的研究专注于合成相关物质,这对于扩大这些化合物的应用范围至关重要(Lihon & Zhongqi, 2014)。
属性
IUPAC Name |
4-chloro-6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c1-22-15-10-13-14(19-12-20-17(13)18)11-16(15)23-9-5-8-21-6-3-2-4-7-21/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPMEXBHMIYNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451479 | |
| Record name | 4-CHLORO-6-METHOXY-7-(3-(PIPERIDIN-1-YL)PROPOXY)QUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288383-71-1 | |
| Record name | 4-CHLORO-6-METHOXY-7-(3-(PIPERIDIN-1-YL)PROPOXY)QUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



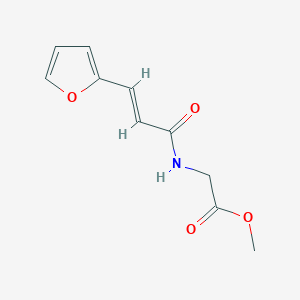
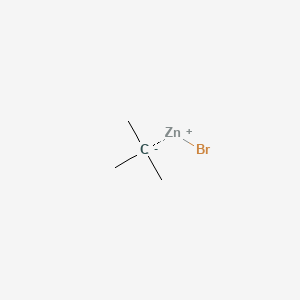
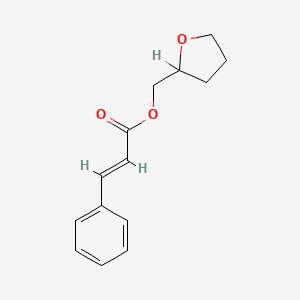
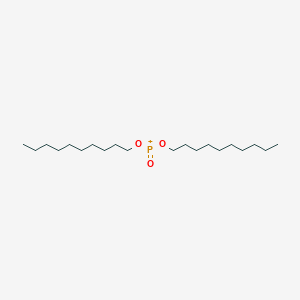

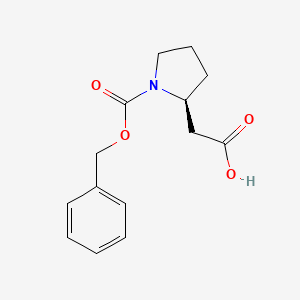
![Pyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B1599990.png)

![Phosphine, [[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[diphenyl-](/img/structure/B1599994.png)
